molecular formula C14H7F5O2 B12074388 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid

3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid

Cat. No.: B12074388
M. Wt: 302.20 g/mol
InChI Key: UUZDPPNOMRNLCF-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on one phenyl ring, and a trifluoromethyl group at the 4’ position on the other phenyl ring. The carboxylic acid group is located at the 4 position of the first phenyl ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boronic acid or boronate ester as the coupling partner and a halogenated aromatic compound as the electrophile. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and yield. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4’-(trifluoromethoxy)biphenyl-4-carboxylic acid
  • 4-(Trifluoromethyl)-2-biphenylcarboxylic acid
  • 3,5-Difluoro-4-(trifluoromethyl)pyridine

Uniqueness

3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine atoms and a trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H7F5O2

Molecular Weight

302.20 g/mol

IUPAC Name

2,6-difluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H7F5O2/c15-10-5-8(6-11(16)12(10)13(20)21)7-1-3-9(4-2-7)14(17,18)19/h1-6H,(H,20,21)

InChI Key

UUZDPPNOMRNLCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)C(F)(F)F

Origin of Product

United States

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